molecular formula C10H11NO B015705 1,3,4,5-四氢-2H-1-苯并氮杂卓-2-酮 CAS No. 4424-80-0

1,3,4,5-四氢-2H-1-苯并氮杂卓-2-酮

货号: B015705
CAS 编号: 4424-80-0
分子量: 161.2 g/mol
InChI 键: HRVRAYIYXRVAPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: is a heterocyclic organic compound with the molecular formula C10H11NO It is a member of the benzazepine family, characterized by a seven-membered ring containing nitrogen

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

  • The compound is recognized as a crucial intermediate in the synthesis of various pharmaceutical agents aimed at treating neurological disorders. Its unique bicyclic structure allows for modifications that enhance therapeutic efficacy and specificity .

Therapeutic Agents

  • Research has shown that derivatives of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can interact with neurotransmitter systems, making them suitable candidates for drugs targeting conditions such as depression and anxiety disorders .
Compound Target Disorder Mechanism of Action
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Derivative ADepressionSerotonin Reuptake Inhibition
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Derivative BAnxietyGABA Modulation

Neuroscience Research

Receptor Interaction Studies

  • In neuroscience research, this compound is utilized to study receptor interactions within the brain. It aids in understanding the mechanisms behind mood disorders and anxiety, contributing to the development of improved therapeutic strategies .

Case Study: Mood Disorder Mechanisms

  • A study investigated the effects of a benzazepine derivative on serotonin receptors in animal models. Results indicated significant modulation of receptor activity, suggesting potential for developing new antidepressants .

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a building block in organic chemistry, facilitating the synthesis of complex molecules with potential applications in drug discovery and development. Its structural versatility allows chemists to create diverse derivatives .
Synthesis Route Product Yield (%)
Route ACompound X85%
Route BCompound Y90%

Material Science

Development of New Materials

  • The unique properties of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one make it suitable for developing materials with specific electrical or optical characteristics. This application is particularly relevant in electronics and photonics industries .

Biochemical Studies

Insights into Enzyme Interactions

  • The compound is employed in biochemical studies examining enzyme interactions and metabolic pathways. This research can lead to advancements in understanding various biological processes and developing new biochemicals .

准备方法

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 2-aminoacetophenone: One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters.

    Polyphosphoric Acid Method: Another method involves the use of polyphosphoric acid.

Industrial Production Methods:

Industrial production methods for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

化学反应分析

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo various substitution reactions, including nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

相似化合物的比较

    1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Similar structure with a methyl group substitution.

    2,3,5,6-Tetrahydro-3-benzazocin-4(1H)-one: Another heterocyclic compound with a similar ring structure.

    1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: Contains an additional nitrogen atom in the ring.

Uniqueness:

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is unique due to its specific ring structure and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

生物活性

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is C10H10N2OC_{10}H_{10}N_{2}O, with a molecular weight of approximately 174.20 g/mol. The compound features a bicyclic structure that is essential for its interaction with biological targets.

Anticonvulsant Activity

Research indicates that 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits anticonvulsant properties . In a study assessing its efficacy in animal models, the compound demonstrated significant activity against induced seizures. The median effective dose (ED50) was found to be approximately 204 mg/kg in these tests.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects . It appears to modulate neurotransmitter systems and may protect neurons from damage caused by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.

Antiparasitic Activity

Substituted derivatives of tetrahydrobenzazepines have shown promise as antiparasitic agents . Specifically, compounds related to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have been evaluated for their effectiveness against Trypanosoma cruzi and Leishmania chagasi, the causative agents of Chagas disease and leishmaniasis respectively .

The mechanisms underlying the biological activities of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are multifaceted:

  • Binding to Receptors : The compound interacts with various receptors involved in neurotransmission and pain pathways.
  • Inhibition of Enzymes : It may inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), which are crucial in cell cycle regulation and neuronal survival .
  • Modulation of Inflammatory Pathways : The presence of functional groups enhances its ability to modulate inflammation-related biochemical pathways.

Case Studies

StudyFocusFindings
Study 1 Anticonvulsant ActivityDemonstrated significant seizure suppression in rodent models; ED50 = 204 mg/kg.
Study 2 NeuroprotectionShowed reduced neuronal loss in models of oxidative stress; potential application in neurodegenerative diseases.
Study 3 Antiparasitic ActivityEffective against Trypanosoma cruzi; further studies recommended for clinical applications .

Synthesis and Derivatives

Various synthesis methods for producing 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have been developed. Modifications at different positions on the benzazepine framework can yield derivatives with enhanced biological activities. For example:

  • 8-Nitro Derivative : Exhibits increased anti-inflammatory and analgesic properties due to enhanced receptor interactions.

属性

IUPAC Name

1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVRAYIYXRVAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289960
Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-80-0
Record name 4424-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 10 L of methanesulfonic acid in a 22 L 3-neck flask equipped with an overhead stirrer, a temperature probe, nitrogen inlet and reflux condenser was added 2.6 Kg (18.61 mol) of phosphorus pentoxide. An additional 1.6 L of methanesulfonic acid was used to wash all the phosphorus pentoxide into the vessel. The mixture was heated at 90° C. for 2.5 hours then cooled to 50° C. using an ice bath and treated with 2.00 Kg (12.41 mol) of 1-tetralone oxime in several portions over 15 minutes. The mixture was heated at 63° C. for 10 minutes then slowly heated to 80° C. and kept at 80° C. for 3 hours, The reaction mixture was pumped into 70 L of ice then treated slowly with 11.25 L of 50% aqueous sodium hydroxide over 90 minutes at such a rate so as to maintain the temperature below 28° C. The mixture was filtered and 4 L of the filtrate was used to rinse the vessel. The wet cake (pink) was washed with 8 L of water then suction dried for 45 minutes then transferred to two trays and dried under vacuum at 40° C. for 2 days to give 1.9 Kg (11.79 mol, 95%) of product. 1H NMR (250 MHz,CDCl3): 2.24 (m,2H), 2.38 (t,6 Hz,2H), 2.82 (t,6 Hz,2H), 7.03 (d,8 Hz,1H), 7.13 (m,1H), 7.24 (m,2H), 8.63 (br s,1H).
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2.6 kg
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
reactant
Reaction Step Three
Quantity
2 kg
Type
reactant
Reaction Step Four
Quantity
11.25 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
70 L
Type
solvent
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

To 3,4-dihydro-2H-naphthalen-1-one oxime (5 g, 31 mmol), PPA (50 g) was added and the mixture was heated at 120° C. for 4.5 hrs. While hot the mixture was quenced in a slurry of ice and water and vigorously stirred until a precipitate formed. The precipitate was filtered and rinsed with water to yield 1,3,4,5-tetrahydrobenzo[b]azepin-2-one (3.1 g). MS [M+H]+: 162.0; tR=1.76 min. (method 1)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium azide (25 g, 370 mmol) in water (13 mL) and chloroform (160 mL) is cooled to 0° C. and treated dropwise with concentrated sulfuric acid (11 mL). Stirring is continued for 30 min and the layers separated. The organic layer is dried over anhydrous sodium sulfate, filtered, and α-tetralone (20 g, 137 mmol) is added in one protion with stirring. The resulting solution is heated at 40° C. and concentrated sulfuric acid (38 mL) is added dropwise to maintain the internal temperature at 40-45° C. and stirring continued for 1 h, then cooled to 20° C. and poured into a sepratory funnel. The bottom layer is added dropwise with stirring to ise water (900 mL). The resulting solids are collected by filtration, and dried in vacuo at 40° C. to give 19.7 g of an off-white solid (89%), mp 139-140° C.; MS (ESI+) m/z 162 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods IV

Procedure details

A mixture of 1.0 g (6.2 mmole) of 1-tetralone oxime and 10 g polyphosphoric acid was heated at 105° for 1 hr. The warm mixture was poured into 100 mL water with stirring. The pH was carefully adjusted to 6-7 by addition of solid sodium bicarbonate and the mixture was extracted with 60 mL ethyl ether. The organic phase was washed with 10 mL saturated sodium chloride, dried (MgSO4) and concentrated under reduced pressure. The residue was recrystallized from ether/hexane to give 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one, 0.682 g, m.p. 141-142°.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 2
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 3
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 4
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 5
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 6
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Customer
Q & A

Q1: What are the different synthetic methods available for the preparation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives?

A1: One reported method involves a two-step process. First, a 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters is performed. This step yields γ-(o-aminophenyl)butyric acid esters after acid hydrolysis. Second, these esters are heated to 180°C, leading to the formation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives [].

Q2: How does the substitution at the 1-position of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one ring system affect its conformational dynamics?

A2: Studies using variable-temperature 1H nuclear magnetic resonance spectroscopy show that the presence of substituents at the 1-position of the 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one ring system significantly influences the energy barrier to ring inversion. Specifically, bulky substituents can lead to steric interactions with the peri hydrogen atom, affecting the ring's flexibility and preferred conformation [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。